Cas no 167760-75-0 (Methyl 4-amino-3-(trifluoromethyl)benzoate)

Methyl 4-amino-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with significant utility in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. The amino group at the 4-position provides a reactive site for further functionalization, enabling diverse derivatization pathways. This compound exhibits high purity and consistent reactivity, ensuring reliable performance in coupling reactions, such as amidation or Suzuki-Miyaura cross-coupling. Its stability under standard storage conditions and compatibility with common organic solvents further contribute to its versatility in research and industrial applications.
Methyl 4-amino-3-(trifluoromethyl)benzoate structure
167760-75-0 structure
Product Name:Methyl 4-amino-3-(trifluoromethyl)benzoate
CAS No:167760-75-0
MF:C9H8F3NO2
MW:219.160532951355
MDL:MFCD11226326
CID:111001
PubChem ID:25067388
Update Time:2025-06-11

Methyl 4-amino-3-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-trifluoromethyl-benzoic acid methyl ester
    • benzoic acid, 4-amino-3-(trifluoromethyl)-, methyl ester
    • Methyl 4-amino-3-(trifluoromethyl)benzoate
    • 4-Amino-3-trifluoromethylbenzoic acid methyl ester
    • Methyl 3-(trifluoromethyl)-4-aminobenzoate
    • Methyl 4-amino-3-(trifluoromethyl)
    • Methyl 4-Amino-3-trifluoromethylbenzoate
    • CLKBQIFUKHNMQY-UHFFFAOYSA-N
    • WT020
    • CM12445
    • methyl 4-amino-3-trifluoromethyl-benzoate
    • AX821
    • AMY30065
    • FT-0687113
    • 4-Amino-3-(trifluoromethyl)benzoic acid methyl ester
    • DTXSID50648653
    • SCHEMBL1712040
    • 167760-75-0
    • DS-14741
    • CS-W006108
    • EN300-173803
    • A856793
    • Methyl4-amino-3-(trifluoromethyl)benzoate
    • AKOS015998620
    • SB78712
    • MFCD11226326
    • DB-352013
    • MDL: MFCD11226326
    • Inchi: 1S/C9H8F3NO2/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3
    • InChI Key: CLKBQIFUKHNMQY-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)C=CC=1N)(F)F

Computed Properties

  • Exact Mass: 219.05074
  • Monoisotopic Mass: 219.05071298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2

Experimental Properties

  • Density: 1.343
  • Boiling Point: 305.7℃ at 760 mmHg
  • Flash Point: 138.7°C
  • Refractive Index: 1.491
  • PSA: 52.32

Methyl 4-amino-3-(trifluoromethyl)benzoate Security Information

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(CAS:167760-75-0)Methyl 4-amino-3-(trifluoromethyl)benzoate
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Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):198.0/494.0
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Additional information on Methyl 4-amino-3-(trifluoromethyl)benzoate

Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS No. 167760-75-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-amino-3-(trifluoromethyl)benzoate, identified by its CAS number 167760-75-0, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, featuring a benzoate core substituted with both an amino group and a trifluoromethyl moiety, has garnered attention due to its versatile applications in the development of novel therapeutic agents. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design.

The< strong>Methyl 4-amino-3-(trifluoromethyl)benzoate structure is particularly noteworthy for its potential in medicinal chemistry. The benzoate backbone is a common scaffold in many bioactive compounds, while the amino and trifluoromethyl substituents provide distinct pharmacophoric elements that can modulate biological activity. Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, which are pivotal in treating various cancers and inflammatory diseases.

In the context of drug discovery, the< strong>CAS No. 167760-75-0 compound serves as a building block for more complex molecules. Its reactivity allows for further functionalization, enabling chemists to tailor properties such as solubility, binding affinity, and pharmacokinetic profiles. For instance, researchers have utilized this intermediate to develop small-molecule inhibitors targeting specific enzymes involved in metabolic pathways. The trifluoromethyl group, in particular, has been shown to improve binding interactions by increasing electron density and reducing rotational freedom around the aromatic ring.

Recent advancements in computational chemistry have further illuminated the potential of< strong>Methyl 4-amino-3-(trifluoromethyl)benzoate in drug design. Molecular modeling studies suggest that this compound can effectively interact with biological targets by forming hydrogen bonds and hydrophobic interactions. These insights have guided the optimization of lead compounds into potent and selective drugs. Additionally, the compound's stability under various conditions makes it suitable for industrial-scale synthesis, ensuring consistent quality for pharmaceutical applications.

The< strong>trifluoromethyl group is a well-documented pharmacophore that enhances the bioavailability and efficacy of therapeutic agents. In Methyl 4-amino-3-(trifluoromethyl)benzoate, this moiety contributes to improved metabolic stability, reducing degradation by enzymes such as cytochrome P450. This characteristic is particularly valuable in developing drugs with longer half-lives and reduced dosing frequency. Furthermore, the< strong>amino group provides a site for further derivatization, allowing for the creation of diverse analogs with tailored biological activities.

Current research is exploring novel applications of Methyl 4-amino-3-(trifluoromethyl)benzoate in addressing unmet medical needs. For example, studies have investigated its potential as a precursor for antiviral agents, where the trifluoromethyl group can enhance resistance against enzymatic degradation. The compound's versatility also extends to anti-inflammatory therapies, where modifications to its structure can modulate immune responses without excessive side effects.

The synthesis of< strong>Methyl 4-amino-3-(trifluoromethyl)benzoate involves multi-step organic reactions that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed to introduce the desired functional groups efficiently. These synthetic strategies not only ensure high yields but also minimize waste, aligning with green chemistry principles.

In conclusion, Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS No. 167760-75-0) represents a crucial intermediate in pharmaceutical innovation. Its unique structural features and reactivity make it indispensable for developing next-generation therapeutics targeting various diseases. As research continues to uncover new applications and synthetic pathways, this compound will remain at the forefront of medicinal chemistry advancements.

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Amadis Chemical Company Limited
(CAS:167760-75-0)Methyl 4-amino-3-(trifluoromethyl)benzoate
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Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):198.0/494.0
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